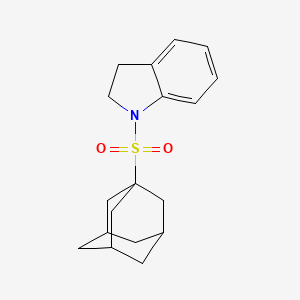![molecular formula C22H22N2O2 B11489566 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B11489566.png)
3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is an organic compound that features a methoxyphenyl group, a pyridinylmethyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the methoxyphenylamine.
Coupling with Pyridinylmethyl Group: The methoxyphenylamine is coupled with 4-(pyridin-4-ylmethyl)benzaldehyde under reductive amination conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
- 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamine
- 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanoic acid
Uniqueness
3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyridinylmethyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-9-4-17(5-10-21)6-11-22(25)24-20-7-2-18(3-8-20)16-19-12-14-23-15-13-19/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,24,25) |
InChI Key |
LJTVDKLYXVVTDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11489484.png)
![N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11489498.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
![methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489518.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B11489521.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489526.png)

![7-(2,4-dichlorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489538.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11489540.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489545.png)
![N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11489560.png)

